molecular formula C5H5FN2O2S B1593816 5-Fluoro-2-(methylsulfonyl)pyrimidine CAS No. 6090-38-6

5-Fluoro-2-(methylsulfonyl)pyrimidine

Cat. No.: B1593816
CAS No.: 6090-38-6
M. Wt: 176.17 g/mol
InChI Key: CGZXTNCFCUZUBZ-UHFFFAOYSA-N
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Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include P261, P280, and P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloropyrimidine with methylsulfonyl fluoride in the presence of a base, such as potassium carbonate, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(methylsulfonyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or primary amines under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Nucleophilic substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Coupling reactions: Formation of biaryl compounds.

Comparison with Similar Compounds

  • 2-Fluoropyrimidine
  • 5-Methylsulfonylpyrimidine
  • 5-Chloro-2-(methylsulfonyl)pyrimidine

Comparison: 5-Fluoro-2-(methylsulfonyl)pyrimidine is unique due to the presence of both fluorine and methylsulfonyl groups, which confer distinct chemical and biological properties. Compared to 2-Fluoropyrimidine, the additional methylsulfonyl group enhances its solubility and metabolic stability. Compared to 5-Methylsulfonylpyrimidine, the fluorine atom increases its binding affinity and selectivity for molecular targets .

Properties

IUPAC Name

5-fluoro-2-methylsulfonylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZXTNCFCUZUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340667
Record name 5-Fluoro-2-methylsulfonylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6090-38-6
Record name 5-Fluoro-2-(methylsulfonyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6090-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methylsulfonylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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